molecular formula C10H9F6N B2810752 {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 159820-24-3

{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No. B2810752
CAS RN: 159820-24-3
M. Wt: 257.179
InChI Key: ADTNSTHKMIPKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of (thio)urea and has been used extensively in organic chemistry as an organocatalyst . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Synthesis Analysis

The synthesis of this compound involves the use of (thio)urea derivatives as organocatalysts . It has been developed by Schreiner’s group and is now used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .


Chemical Reactions Analysis

This compound is used extensively in promoting organic transformations . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Scientific Research Applications

Analytical Chemistry Applications

Derivatization of Biogenic Amines for LC-MS/MS and 19F NMR Analysis
A. Jastrzębska et al. (2018) utilized 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate as a derivatization reagent for histamine, tyramine, tryptamine, and 2-phenylethylamine, enabling their determination by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quantitative analysis via 19F nuclear magnetic resonance (NMR) in beverages. This method provides good reproducibility and accuracy without the need for a purification step, demonstrating the compound's utility in simplifying analytical procedures (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).

Materials Science and Polymer Chemistry

Development of Low-Colored Fluorinated Polyimides
Chung et al. (2006) synthesized a novel trifluoromethyl-substituted bis(ether amine) monomer leading to fluorinated polyimides that are highly soluble, transparent, and exhibit high thermal stability with low dielectric constants. These materials are particularly useful in the electronics industry for their insulating properties and durability (Chung, Tzu, & Hsiao, 2006).

Synthesis of Amine Bis(phenolate) Lanthanide Complexes for Polymerization
Yingming Yao et al. (2005) reported the synthesis of amine bis(phenolate) lanthanide complexes that are efficient initiators for the polymerization of ε-caprolactone, a critical process in creating biodegradable polymers. This research highlights the role of such complexes in catalyzing polymer synthesis, contributing to advancements in sustainable materials (Yao, Ma, Xu, Zhang, Shen, & Wong, 2005).

Novel Fluorinated Polyamides for Advanced Materials
Shockravi et al. (2009) developed sulfoxide-containing bis(ether amine) monomers for the synthesis of organo-soluble poly(ether amide)s with outstanding solubility and thermal properties. These polymers, bearing trifluoromethyl groups, could be used to create flexible and tough films, indicating their potential in coatings and films with high performance and durability (Shockravi, Abouzari‐Lotf, Javadi, & Taheri, 2009).

Mechanism of Action

Target of Action

It’s known that this compound is used extensively in promoting organic transformations , suggesting that it may interact with a variety of molecular targets.

Mode of Action

One of the key features of [3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine is its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound may interact with its targets by forming hydrogen bonds, which could lead to changes in the targets’ structure or function.

Biochemical Pathways

Given its role in promoting organic transformations , it’s likely that this compound affects multiple biochemical pathways, potentially leading to various downstream effects.

Result of Action

Its ability to promote organic transformations suggests that it may have significant effects at the molecular and cellular levels.

Action Environment

It’s known that the compound is sensitive to air , suggesting that its action, efficacy, and stability may be influenced by exposure to air.

Future Directions

The use of this compound and its derivatives in organic chemistry has increased rapidly over the last decade . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4,17H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTNSTHKMIPKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methylamine (3 g, 40% aqueous solution) was dissolved in 30 mL of MeOH. The reaction mixture was heated at 50° C. under stirring. 3,5-Bis(trifluoromethyl)-benzyl chloride (2 g, 7.6 mmol) dissolved in 10 mL of MeOH, was added. The solution was left stirring at this temperature for 5 h. The solution was concentrated carefully to remove MeOH as much as possible, then an aqueous solution of NaOH 1M was added and the aqueous layer was extracted with DCM. The two phases were separated; the organic phase was filtered through a phase separator and removed carefully in vacuo obtaining the title compound (0.8 g) as a yellow oil. UPLC-MS: m/z (ES+): 258.01 [M+H]+ Rt=0.60. 1H NMR (400 MHz, CDCl3) δ ppm 7.83 (s, 2H), 7.79 (s, 1H), 3.91 (s, 2H), 3.30 (m, 1H), 2.50 (s, 3H); UPLC-MS: Rt=1.30; m/z (ES+): 586 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.